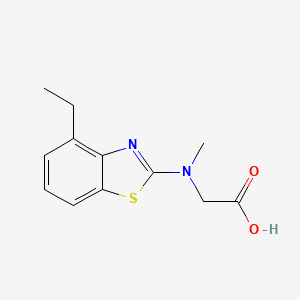
1,4-Dioxan-2-ylmethanesulfonyl chloride
説明
1,4-Dioxan-2-ylmethanesulfonyl chloride is a chemical compound with the empirical formula C5H9ClO4S . It has a molecular weight of 200.64 . This compound is a solid in form .
Molecular Structure Analysis
The SMILES string of 1,4-Dioxan-2-ylmethanesulfonyl chloride is ClS(=O)(=O)CC1COCCO1 . The InChI is 1S/C5H9ClO4S/c6-11(7,8)4-5-3-9-1-2-10-5/h5H,1-4H2 .Physical And Chemical Properties Analysis
1,4-Dioxan-2-ylmethanesulfonyl chloride is a solid . It has a molecular weight of 200.64 .科学的研究の応用
Versatile Sulfonating Agent for Amines
1,4-Dioxan-2-ylmethanesulfonyl chloride has been utilized as a versatile sulfonating agent for amines. It has been used to sulfonate primary and secondary amines efficiently, resulting in excellent yields. The compound is notable for its stability under basic and reductive conditions and can be removed by heating in an aqueous solution of trifluoroacetic acid (Sakamoto et al., 2006).
Extraction and Analysis in Water
Research focusing on the extraction and analysis of 1,4-dioxane, especially concerning its detection in tap water in South Korea, has been significant. Methods to accurately detect the concentration of 1,4-dioxane in industrial wastewater have been explored for higher confidence in economical and reasonable extraction and analysis (이상호, 2006).
Removal from Water and Membrane Fouling Elimination
Studies have been conducted on the removal of 1,4-dioxane from water using innovative methods like CuO-coated ceramic membrane reactors. This approach, coupled with catalytic ozonation, showed promising results in 1,4-dioxane degradation and fouling removal, maintaining stability over multiple cycles (Scaratti et al., 2020).
Bioremediation of Contaminated Waters
Advances in bioremediation techniques for 1,4-dioxane-contaminated waters have been documented. The unique chemical properties of 1,4-dioxane, such as high water solubility and low Henry's law constant, pose challenges to efficient cleanup. This review highlighted recent progress in bioremediation and monitoring tools for 1,4-dioxane (Zhang, Gedalanga, & Mahendra, 2017).
Oxidation Processes for Water Treatment
Research into the degradation of 1,4-dioxane in water has shown that processes like heat- and Fe2+-activated persulfate oxidation can be highly efficient. This research proposed degradation pathways based on identified intermediates and by-products (Zhao et al., 2014).
Remediation with Slow-Release Persulfate and Zerovalent Iron
The remediation of 1,4-dioxane-contaminated water using slow-release persulfate and zerovalent iron has been studied. This method has shown effectiveness in avoiding degradation plateaus and achieving complete removal of dioxane (Kambhu et al., 2017).
特性
IUPAC Name |
1,4-dioxan-2-ylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c6-11(7,8)4-5-3-9-1-2-10-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHNSCZLGCNGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxan-2-ylmethanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



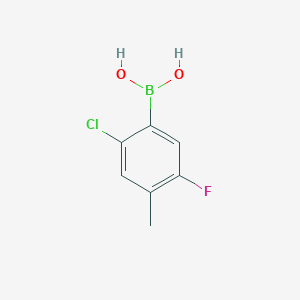
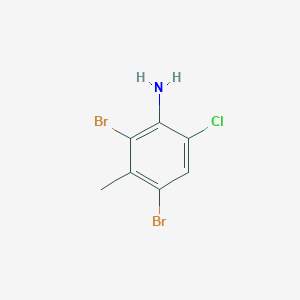

![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1426587.png)
![N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine](/img/structure/B1426590.png)
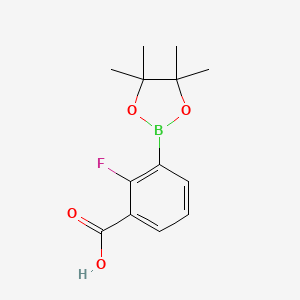

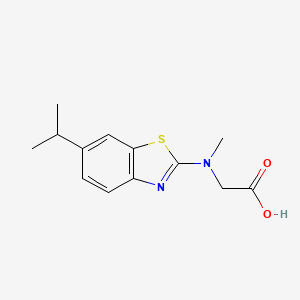
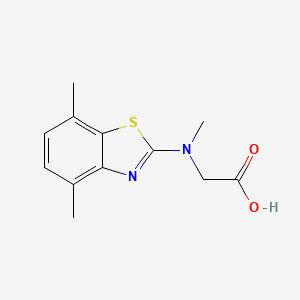
![[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride](/img/structure/B1426597.png)
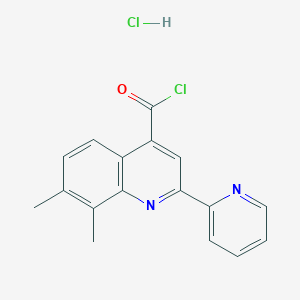
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1426600.png)

